molecular formula C18H28N2OS B2574592 4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane CAS No. 1423786-01-9

4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane

Cat. No.: B2574592
CAS No.: 1423786-01-9
M. Wt: 320.5
InChI Key: PLOMHJNPGRMAGD-UHFFFAOYSA-N
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Description

4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[55]undecane is a complex organic compound featuring a spirocyclic structure with a piperidine ring and a thia-azaspiro undecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 1-(prop-2-yn-1-yl)piperidine, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides under basic conditions.

    Spirocyclic Formation: The spirocyclic structure is formed through a series of cyclization reactions, often involving sulfur-containing reagents to introduce the thia-azaspiro moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
  • 4-Methyl-1-(prop-2-yn-1-yl)piperidine

Uniqueness

4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane is unique due to its spirocyclic structure and the presence of both piperidine and thia-azaspiro moieties. This combination of features is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(1-prop-2-ynylpiperidin-4-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2OS/c1-2-10-19-11-6-16(7-12-19)17(21)20-13-14-22-18(15-20)8-4-3-5-9-18/h1,16H,3-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOMHJNPGRMAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCSC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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